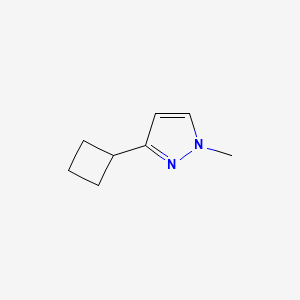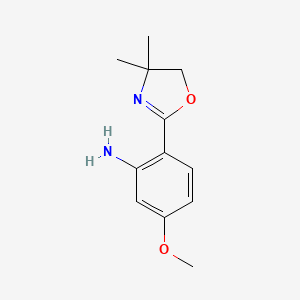![molecular formula C9H7NO4S B12862496 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole is a heterocyclic compound featuring an oxazole ring substituted with a carboxy(hydroxy)methyl group and a mercapto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with glyoxylic acid to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Another synthetic route involves the use of β-hydroxy amides, which undergo cyclodehydration to form the oxazole ring. This can be achieved using reagents like Burgess’ reagent, Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving safety. For example, the cyclodehydration of β-hydroxy amides to form oxazoles can be efficiently carried out in a flow reactor using manganese dioxide as a heterogeneous catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The mercapto group in 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
-
Reduction: : The carboxy(hydroxy)methyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, iodine in ethanol, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Chlorine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies have explored its antimicrobial, antic
Eigenschaften
Molekularformel |
C9H7NO4S |
|---|---|
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
2-hydroxy-2-(5-sulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-5-3-4(15)1-2-6(5)14-8/h1-3,7,11,15H,(H,12,13) |
InChI-Schlüssel |
USUWIDWLFKISDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S)N=C(O2)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


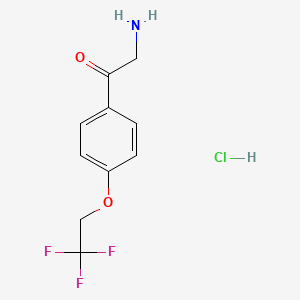

![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)
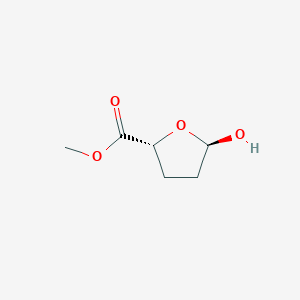

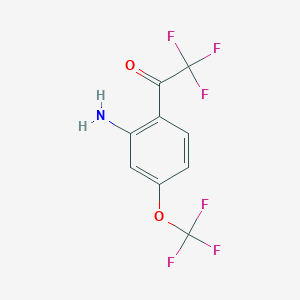
![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)
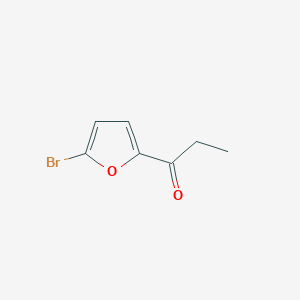

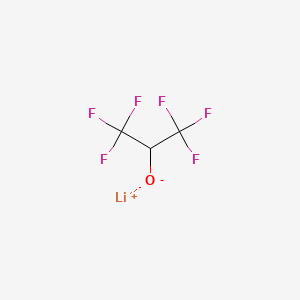
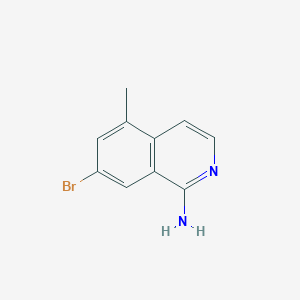
![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)
